5-fluoro-1H-1,3-benzodiazole-6-carboxylic acid
Description
Properties
IUPAC Name |
6-fluoro-1H-benzimidazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2O2/c9-5-2-7-6(10-3-11-7)1-4(5)8(12)13/h1-3H,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDIVDELLRTUYAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC2=C1N=CN2)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1360948-07-7 | |
| Record name | 5-fluoro-1H-1,3-benzodiazole-6-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
General Synthetic Strategy
The synthesis of 5-fluoro-1H-1,3-benzodiazole-6-carboxylic acid generally follows a multi-step approach:
- Construction of the benzimidazole ring system from appropriately substituted o-phenylenediamine derivatives.
- Introduction of the fluorine atom at the 5-position of the aromatic ring.
- Installation or transformation of the carboxylic acid group at the 6-position.
The key challenge is the selective functionalization of the benzimidazole ring to achieve the desired substitution pattern.
Preparation via Fluoro-Substituted o-Phenylenediamine Precursors
One common approach begins with 5-fluoro-o-phenylenediamine, which undergoes cyclization with carboxylating agents or aldehydes to form the benzimidazole ring bearing the fluorine substituent.
Microwave-Assisted Cyclization:
Research demonstrates the use of microwave irradiation to promote rapid cyclization of fluoro-substituted o-phenylenediamine with aldehydes or esters, yielding fluoro-benzimidazole derivatives efficiently. For example, methyl 4-(5(6)-fluoro-1H-benzimidazol-2-yl)benzoate was synthesized by heating methyl-4-formylbenzoate with 5-fluoro-o-phenylenediamine under microwave conditions (240°C, 10 bar, 5 min), followed by further transformations to carboxylic acid derivatives.Hydrazide and Hydrazone Intermediates:
Subsequent conversion of methyl esters to hydrazides and then to hydrazones by reaction with hydrazine hydrate and benzaldehyde derivatives, respectively, under reflux conditions in ethanol, provides a pathway to functionalized benzimidazole carboxylic acid derivatives.
One-Pot Synthesis and Functionalization Strategies
A recent advanced synthetic method involves a one-pot strategy for heterocyclic functionalization starting from carboxylic acids:
- Using a dry Schlenk tube under nitrogen, carboxylic acid substrates react with NIITP (N-isocyanimidoyl triphosphate) in anhydrous 1,4-dioxane at 80°C for 3 hours, followed by addition of aryl iodides, phenanthroline ligand, cesium carbonate, and copper(I) iodide catalyst at 110-120°C for 17-18 hours to afford functionalized heterocycles.
- Although this method was demonstrated for 1,3,4-oxadiazoles, the underlying principles of carboxylic acid activation and cyclization under copper catalysis may be applicable for synthesizing benzimidazole carboxylic acids, including fluorinated derivatives.
Reaction Conditions and Yields Summary
Additional Notes on Chemical Transformations
- The carboxylic acid group in this compound can be further manipulated via oxidation, reduction, or substitution reactions to yield diverse derivatives with altered biological activities.
- Common reagents for these transformations include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and halogen electrophiles for substitution.
Chemical Reactions Analysis
5-fluoro-1H-1,3-benzodiazole-6-carboxylic acid undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions can introduce various substituents at different positions on the benzimidazole ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like halogens . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that 5-fluoro-1H-1,3-benzodiazole-6-carboxylic acid exhibits significant anticancer properties. It has shown potent cytotoxic effects against several cancer cell lines. For instance, studies have demonstrated that fluorinated benzodiazoles can enhance apoptosis in cancer cells by activating caspase pathways.
Table 1: Anticancer Activity Data
| Cell Line | IC50 (μM) | Reference |
|---|---|---|
| HCT116 (Colon) | 7.4 | |
| A549 (Lung) | 1.6 (potentiation with temozolomide) | |
| THP-1 (Leukemia) | 0.9 |
In a study evaluating its effects on HCT116 colon cancer cells, the compound demonstrated an IC50 value of 7.4 μM, indicating strong cytotoxicity and potential for further development in cancer therapy.
Antimicrobial Properties
The compound also exhibits antimicrobial activity against various pathogens. Its efficacy against bacteria and fungi suggests potential applications in treating infections.
Table 2: Antimicrobial Activity Data
Case Studies
Study on Anticancer Effects
A recent investigation focused on the anticancer effects of this compound on various cancer cell lines. The results indicated significant cytotoxicity and the ability to induce apoptosis through caspase activation pathways, making it a candidate for further exploration in oncology.
Study on Antimicrobial Effects
Another study assessed the antimicrobial properties of the compound against different pathogens, revealing notable activity against Candida albicans with an MIC range of 16–32 mg/mL.
Mechanism of Action
The mechanism of action of 5-fluoro-1H-1,3-benzodiazole-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways depend on the specific biological context and application .
Comparison with Similar Compounds
Key Properties :
- Solubility : Moderate in polar solvents; solubility improves in hydrochloride salt form (e.g., C₈H₆ClFN₂O₂, MW 216.60) .
- Reactivity : The fluorine atom stabilizes adjacent electron-deficient regions, making the compound suitable for nucleophilic aromatic substitution. The carboxylic acid group participates in coordination chemistry and salt formation .
The following table compares 5-fluoro-1H-1,3-benzodiazole-6-carboxylic acid with structurally related benzodiazole derivatives:
Key Research Findings:
Positional Isomerism : The carboxylic acid group’s position (C6 vs. C7 or C2) significantly impacts solubility and intermolecular interactions. For example, the C7 isomer’s hydrochloride salt exhibits superior solubility compared to the C6 free acid .
Substituent Effects: Fluorine: Enhances electrophilicity and metabolic stability compared to non-fluorinated analogs . Carboxylic Acid: Facilitates salt formation and coordination with metals (e.g., silver in dicarboxylic acid derivatives) . Thiol/Mercapto: Introduces redox activity and metal-binding capacity, absent in the target compound .
Applications :
- The target compound is favored in drug discovery for its balanced reactivity and solubility.
- Chloro-fluoro analogs (e.g., 5-chloro-6-fluoro derivatives) are used in optoelectronic materials due to halogen-mediated π-stacking .
Biological Activity
5-Fluoro-1H-1,3-benzodiazole-6-carboxylic acid is a significant compound in medicinal chemistry, recognized for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula and a molar mass of 180.14 g/mol. The compound features a benzene ring fused with an imidazole ring, with a fluorine atom at the fifth position and a carboxylic acid group at the sixth position of the imidazole ring. This unique substitution pattern influences its reactivity and biological activity compared to other benzimidazole derivatives .
The biological activity of this compound primarily involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity to exert various biological effects. For instance, it may inhibit pathways involved in tumor growth or microbial resistance mechanisms.
Biological Activities
Research has demonstrated several key biological activities associated with this compound:
1. Antimicrobial Properties
- The compound exhibits significant antimicrobial activity against various bacterial strains. For example, it has been shown to have minimum inhibitory concentrations (MIC) against Escherichia coli and Staphylococcus aureus, indicating its potential as an antibacterial agent .
- Table 1: Antimicrobial Activity Data
Bacterial Strain MIC (µg/mL) E. coli ATCC 25922 625 S. aureus ATCC 25923 500
2. Antiviral Activity
- Preliminary studies suggest that this compound may possess antiviral properties, although further research is required to confirm these findings and elucidate the underlying mechanisms.
3. Anticancer Potential
- The compound has shown promising results in inhibiting cancer cell proliferation in vitro. In particular, it was tested against HCT116 colon cancer cells, demonstrating significant cytotoxicity with an IC50 value indicating effective concentration levels for therapeutic applications .
- Table 2: Cytotoxicity Assay Results
Cell Line IC50 (µM) HCT116 7.4 A549 10.5
Case Studies
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various benzimidazole derivatives, including this compound. The compound demonstrated superior anti-biofilm activity against E. coli, with MBIC values significantly lower than those of standard antibiotics .
Case Study 2: Cancer Cell Inhibition
In another study focusing on cancer treatment, researchers explored the cytotoxic effects of the compound on different cancer cell lines. The results indicated that this compound effectively inhibited cell growth in a dose-dependent manner, suggesting its potential as a lead compound for developing anticancer therapies .
Comparison with Similar Compounds
The biological activity of this compound can be compared with similar compounds to highlight its unique properties:
| Compound Name | Structural Differences | Unique Properties |
|---|---|---|
| 5-Fluoro-1H-1,3-benzodiazole-4-carboxylic acid | Carboxylic acid at the fourth position | Different biological activity profile |
| 5-Fluoro-1H-benzo[d]imidazole-6-carboxylic acid | Similar structure but distinct substituent location | Potentially different reactivity and effects |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-fluoro-1H-1,3-benzodiazole-6-carboxylic acid, and how can purity be optimized?
- Methodological Answer : The synthesis typically involves cyclocondensation of fluorinated precursors with carboxylic acid functionalities. For example, silver(I) complexes of structurally related benzimidazole derivatives were synthesized via multi-step procedures, including ligand deprotonation and coordination under controlled pH . Purity optimization can be achieved through recrystallization (e.g., using water or ethanol/water mixtures) or preparative HPLC. Building-block catalogs (e.g., Enamine Ltd.) highlight the use of fluorinated benzodiazoles as intermediates, suggesting rigorous purification protocols to isolate the target compound .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers monitor?
- Methodological Answer :
- NMR : Monitor the fluorine-19 signal (~-120 ppm for aromatic F) and carboxylic acid proton (broad peak at ~12-14 ppm in DMSO-d6).
- IR : Carboxylic acid C=O stretching (~1700 cm⁻¹) and benzodiazole ring vibrations (~1600 cm⁻¹).
- Mass Spectrometry : Confirm molecular ion [M+H]⁺ and fragmentation patterns.
Single-crystal X-ray diffraction (SC-XRD) is critical for unambiguous structural confirmation, as demonstrated in studies of silver(I) benzimidazole complexes .
Q. How can single-crystal X-ray diffraction (SC-XRD) resolve ambiguities in molecular structure, and what challenges arise during refinement?
- Methodological Answer : SC-XRD provides precise bond lengths and angles, particularly for fluorine and carboxylate groups. The SHELX suite (e.g., SHELXL97) is widely used for refinement, but challenges include:
- Handling disorder in solvent molecules or counterions (e.g., water in the crystal lattice) .
- Correcting for absorption effects using multi-scan methods (e.g., SADABS) .
- Achieving high data-to-parameter ratios (>10:1) to ensure model reliability .
Advanced Research Questions
Q. How should researchers address disorder in solvent molecules or counterions during X-ray crystallographic refinement of metal complexes involving this compound?
- Methodological Answer :
- Use PART commands in SHELXL to model partial occupancy of disordered atoms .
- Apply geometric restraints (e.g., DFIX, SIMU) to maintain reasonable bond lengths and angles for disordered regions .
- Validate refinement with residual density maps (e.g., peak heights < 1 eÅ⁻³) .
- Example: A silver(I) complex study resolved water molecule disorder by assigning partial occupancy (0.5) and refining isotropic displacement parameters .
Q. What methodologies are recommended for analyzing tautomeric forms or protonation states of this benzodiazole derivative under varying pH conditions?
- Methodological Answer :
- pH-Dependent NMR : Track chemical shift changes in the carboxylic acid proton and benzodiazole NH signals.
- SC-XRD at Different pH : Co-crystallize with buffers (e.g., phosphate, acetate) to stabilize specific tautomers.
- DFT Calculations : Predict energetically favorable tautomers using Gaussian or ORCA software (though not explicitly covered in evidence, this is standard practice).
- Evidence from silver(I) complexes shows that deprotonated carboxylates stabilize metal coordination, suggesting pH > 7 favors the anionic form .
Q. How can contradictions between elemental analysis and spectroscopic data be resolved when characterizing novel derivatives?
- Methodological Answer :
- Cross-Validation : Combine elemental analysis (C, H, N) with high-resolution mass spectrometry (HRMS) to confirm molecular formula.
- Thermogravimetric Analysis (TGA) : Detect solvent/moisture content affecting elemental results.
- SC-XRD : Resolve discrepancies by confirming stoichiometry and lattice composition .
Q. What strategies improve regioselectivity during fluorination or carboxylation in multi-step syntheses of benzodiazole derivatives?
- Methodological Answer :
- Directed Ortho-Metalation : Use directing groups (e.g., -OMe, -F) to control fluorination positions.
- Protection/Deprotection : Temporarily block reactive sites (e.g., silyl ethers for -COOH protection) .
- Microwave-Assisted Synthesis : Enhance reaction specificity by reducing side pathways.
- Building-block catalogs emphasize the use of pre-functionalized intermediates to bypass selectivity challenges .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
